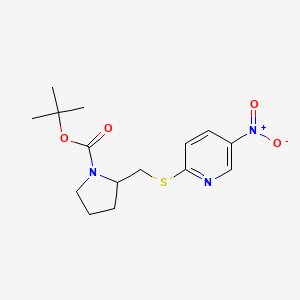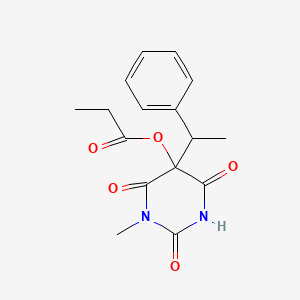
4-(Hydroxymethyl)phenyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)phenyl propanoate is an organic compound characterized by a phenyl ring substituted with a hydroxymethyl group and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenyl propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with propanoic acid or its derivatives. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)phenyl propanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl propanoate.
Reduction: 4-(Hydroxymethyl)phenyl propanol.
Substitution: 4-(Alkoxymethyl)phenyl propanoate.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)phenyl propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)phenyl propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites . The hydroxymethyl group can undergo enzymatic oxidation, while the ester group can be hydrolyzed to release the corresponding acid and alcohol .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the propanoate ester group.
4-(Methoxymethyl)phenyl propanoate: Similar structure but with a methoxy group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness
The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems .
Propiedades
Número CAS |
773873-35-1 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H12O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3 |
Clave InChI |
VXDNHROQIGVQIR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)




![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)


![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)




